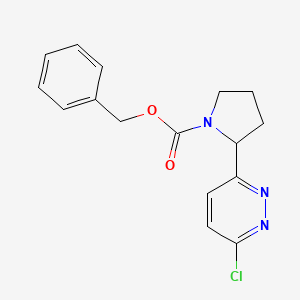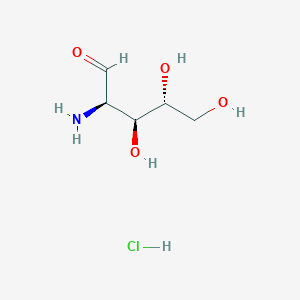
5-Bromo-4-fluoro-2-nitrothiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoro-2-nitrothiophenol is an organic compound with the molecular formula C6H3BrFNO2S It is a derivative of thiophenol, characterized by the presence of bromine, fluorine, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-nitrothiophenol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 5-bromo-4-fluorothiophenol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-fluoro-2-nitrothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiol group can be oxidized to a sulfonic acid or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Reduction: 5-Bromo-4-fluoro-2-aminothiophenol.
Oxidation: 5-Bromo-4-fluoro-2-nitrosulfonic acid or sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-fluoro-2-nitrothiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoro-2-nitrothiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-fluoro-2-nitrobenzaldehyde
- 5-Bromo-4-fluoro-2-nitrotoluene
- 2-Bromo-5-fluoropyridine
Uniqueness
5-Bromo-4-fluoro-2-nitrothiophenol is unique due to the combination of bromine, fluorine, and nitro groups on a thiophenol backbone. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the thiol group also allows for specific interactions and modifications that are not possible with benzaldehyde or toluene derivatives.
Eigenschaften
Molekularformel |
C6H3BrFNO2S |
|---|---|
Molekulargewicht |
252.06 g/mol |
IUPAC-Name |
5-bromo-4-fluoro-2-nitrobenzenethiol |
InChI |
InChI=1S/C6H3BrFNO2S/c7-3-1-6(12)5(9(10)11)2-4(3)8/h1-2,12H |
InChI-Schlüssel |
CITCBNBQMFHXNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Br)S)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



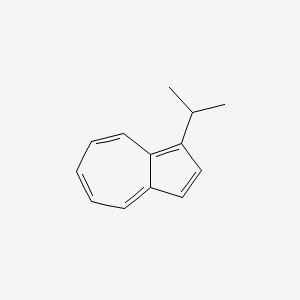
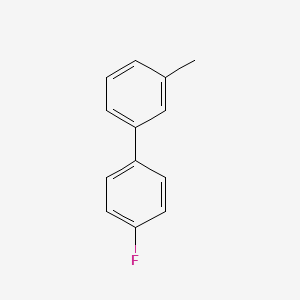
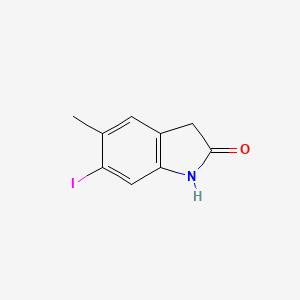
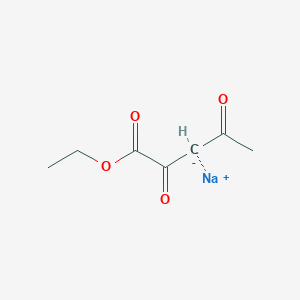
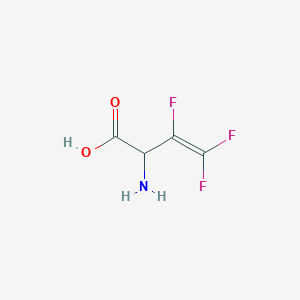
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)
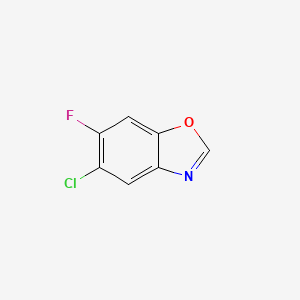


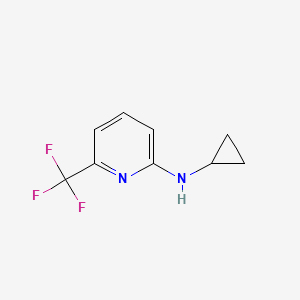
![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
